molecular formula C20H20O3 B14736214 Equilenin acetate CAS No. 6030-91-7

Equilenin acetate

Cat. No.: B14736214
CAS No.: 6030-91-7
M. Wt: 308.4 g/mol
InChI Key: BXYLRGRVWPHELN-UHFFFAOYSA-N
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Description

Equilenin acetate is a derivative of equilenin, a naturally occurring steroidal estrogen obtained from the urine of pregnant mares. . This compound is used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of equilenin acetate involves several steps. One method starts with the preparation of equilenin from equilin. Equilin is treated with monoperphthalic acid in a mixture of tetrahydrofuran and chloroform at temperatures ranging from 0 to 10°C . The resulting equilenin is then acetylated to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Equilenin acetate undergoes various chemical reactions, including hydroxylation and amidation. These reactions are catalyzed by manganese porphyrin using iodosobenzene and N-tosyliminophenyliodinane as oxygen and nitrogen donors, respectively .

Common Reagents and Conditions

    Hydroxylation: Catalyzed by manganese porphyrin with iodosobenzene as the oxygen donor.

    Amidation: Catalyzed by manganese porphyrin with N-tosyliminophenyliodinane as the nitrogen donor.

Major Products

Mechanism of Action

Equilenin acetate exerts its effects by interacting with estrogen receptors in target tissues. Upon binding to the receptor, it increases the rate of synthesis of DNA, RNA, and certain proteins . This interaction leads to various physiological effects, including the regulation of reproductive functions and maintenance of secondary sexual characteristics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Equilenin acetate is unique due to its specific regioselectivity and stereoselectivity in hydroxylation and amidation reactions.

Properties

IUPAC Name

(13-methyl-17-oxo-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h3-6,11,18H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYLRGRVWPHELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3=C(C=C2)C4CCC(=O)C4(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310355
Record name Equilenin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6030-91-7
Record name Equilenin acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Equilenin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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